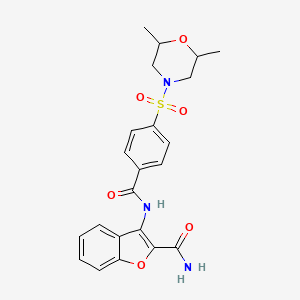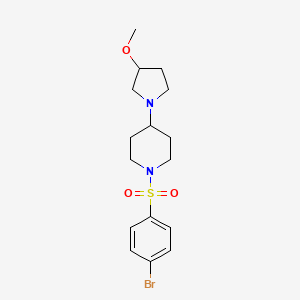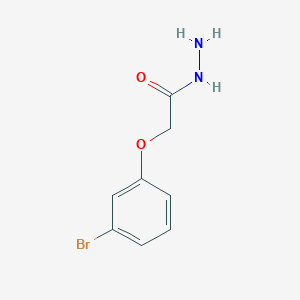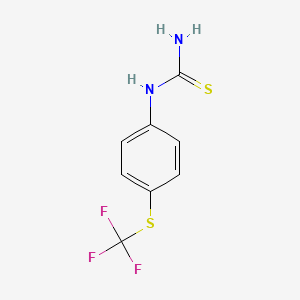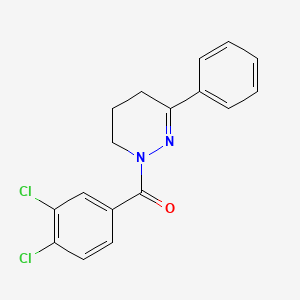
Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate is a compound that features a unique structure combining a carbamate group with a 1,2,4-oxadiazole ring. The presence of the cyclopropyl group adds to its structural complexity and potential reactivity. Compounds containing the 1,2,4-oxadiazole ring are known for their diverse applications in medicinal chemistry, agriculture, and materials science .
Wirkmechanismus
Target of Action
Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate is a compound that contains a 1,2,4-oxadiazole ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with their targets in various ways . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to affect various biochemical pathways . For example, some 1,2,4-oxadiazole derivatives have been recognized as agents for treatment of age-related diseases .
Result of Action
1,2,4-oxadiazole derivatives have been found to have various effects, such as anti-bacterial, anti-viral, and anti-leishmanial activities .
Biochemische Analyse
Biochemical Properties
The 1,2,4-oxadiazole ring in Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given the presence of the 1,2,4-oxadiazole ring, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 1,2,4-oxadiazoles is the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction is carried out at ambient temperature, which helps in maintaining the integrity of sensitive functional groups.
Industrial Production Methods
Industrial production of such compounds often involves scalable methods that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.
Substitution: The presence of the oxadiazole ring and carbamate group allows for nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Wissenschaftliche Forschungsanwendungen
Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors
Medicine: Its structural features may contribute to therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
What sets ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate apart is the combination of the cyclopropyl group and the carbamate moiety with the oxadiazole ring. This unique structure may confer distinct reactivity and biological activity, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
ethyl N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-20-15(19)16-12-6-4-3-5-11(12)9-13-17-14(18-21-13)10-7-8-10/h3-6,10H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYLQSVQMROHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

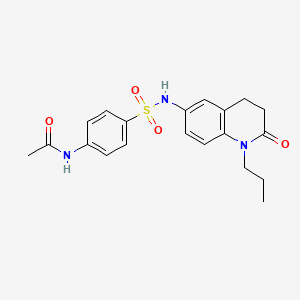
![N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide](/img/structure/B2604925.png)

![4-(2-Chlorophenyl)-2-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B2604927.png)
![ethyl 1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate](/img/structure/B2604928.png)

![(3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2604933.png)
